

Navigating the Structural Landscape of Pyridinyl Acrylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name:	3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
CAS No.:	104830-08-2
Cat. No.:	B033825

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For researchers and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of **3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester**, a compound of interest in medicinal chemistry. While an experimentally determined crystal structure for this specific molecule is not publicly available, this guide offers a comparative analysis using a closely related analogue, (E)-3-(pyridin-4-yl)acrylic acid, for which crystallographic data exists. We will explore the likely structural characteristics of our target compound, provide detailed experimental protocols for its synthesis and characterization, and compare it with alternative analytical techniques.

The Quest for a Crystal Structure: A Tale of Analogues

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation and intermolecular interactions of a molecule. A thorough search of the Cambridge Structural Database (CSD) and other crystallographic repositories reveals no public crystal structure for **3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester**.^{[1][2][3][4]}

However, the crystal structure of the analogous compound, (E)-3-(pyridin-4-yl)acrylic acid, offers valuable insights.^{[5][6][7][8]} This analogue shares the core pyridinyl acrylic acid scaffold, allowing us to infer key structural features.

Comparative Analysis: Insights from (E)-3-(pyridin-4-yl)acrylic acid

The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid reveals a nearly planar molecule with an E-configuration about the carbon-carbon double bond.^{[6][7][8]} The pyridine ring and the acrylic acid moiety are almost coplanar, with a torsion angle of $-6.1(2)^\circ$. In the crystal lattice, molecules are linked by strong O—H...N hydrogen bonds, forming chains. These chains are further interconnected by weaker C—H...O interactions and π – π stacking of the pyridine rings.^{[6][7][8]}

Based on this analogue, we can predict that **3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester** will also adopt a largely planar conformation to maximize conjugation between the pyridine ring and the acrylate system. The presence of the chloro substituent at the 2-position of the pyridine ring may introduce some steric hindrance, potentially leading to a slightly larger torsion angle between the ring and the acrylate group compared to the analogue. The ethyl ester group, being more sterically demanding than a carboxylic acid, will also influence the crystal packing. Intermolecular interactions are likely to be dominated by C—H...O and C—H...N hydrogen bonds, as well as potential halogen bonding involving the chlorine atom.

Feature	(E)-3-(pyridin-4-yl)acrylic acid ^{[6][7][8]}	Predicted for 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
Configuration	E	E
Planarity	Nearly planar	Likely planar
Key Torsion Angle	$-6.1(2)^\circ$ (Pyridine-Acrylate)	Potentially slightly larger due to steric hindrance
Primary Intermolecular Interactions	O—H...N hydrogen bonds, C—H...O interactions, π – π stacking	C—H...O and C—H...N hydrogen bonds, potential halogen bonding

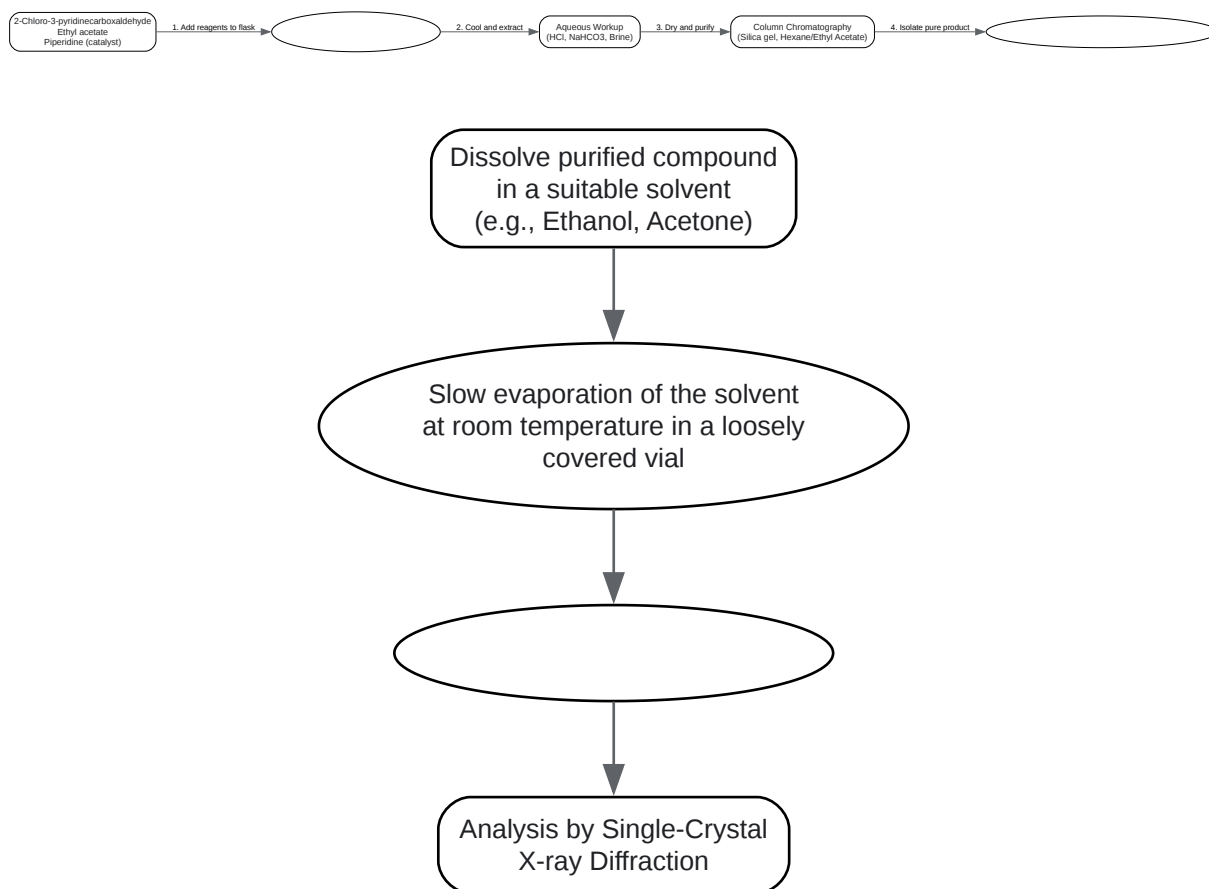
Experimental Protocols: Synthesis, Crystallization, and Characterization

While a specific protocol for **3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester** is not detailed in the literature, a reliable synthetic route can be devised based on established methodologies for similar compounds, such as the Knoevenagel condensation.^[9]

Synthesis of **3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester**

This protocol is a proposed method based on standard organic synthesis techniques.

Workflow for Synthesis



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